molecular formula C13H7Cl4NO B15020215 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol

Katalognummer: B15020215
Molekulargewicht: 335.0 g/mol
InChI-Schlüssel: MQUCNRGLRVIHAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of dichlorophenyl groups and an imino linkage, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol typically involves the condensation reaction between 2,4-dichlorophenol and 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving an acidic or basic medium to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved often include inhibition of microbial growth and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol is unique due to its specific dichlorophenyl groups and the imino linkage, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Eigenschaften

Molekularformel

C13H7Cl4NO

Molekulargewicht

335.0 g/mol

IUPAC-Name

2,4-dichloro-6-[(3,4-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H7Cl4NO/c14-8-3-7(13(19)12(17)4-8)6-18-9-1-2-10(15)11(16)5-9/h1-6,19H

InChI-Schlüssel

MQUCNRGLRVIHAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.